IMPLITAPIDE
Description
Implitapide is a microsomal triglyceride transfer protein (MTP) inhibitor initially developed for the treatment of lipid-related disorders, particularly genetic hypercholesterolemia. MTP is a key enzyme involved in the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine, making it a critical target for reducing cholesterol and triglyceride levels . Early clinical trials by MRLI and Bayer focused on evaluating this compound's efficacy in patients with genetic hypercholesterolemia, a condition affecting over 500,000 individuals in the U.S. and 10 million globally. The compound was also explored for secondary indications, including severe hypertriglyceridemia and pancreatitis .
Properties
CAS No. |
177276-67-4 |
|---|---|
Molecular Formula |
C35H37N3O2 |
Molecular Weight |
531.696 |
Synonyms |
IMPLITAPIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Pharmacodynamic Comparison
| Compound | Target | LDL-C Reduction | Key Trial Phase |
|---|---|---|---|
| This compound | MTP | ~40% (Phase II) | Phase II terminated |
| Lomitapide | MTP | ~50% (Phase III) | FDA-approved (2012) |
| Atorvastatin | HMG-CoA reductase | ~35–50% | Phase IV ongoing |
Discussion
This compound’s development highlights the challenges of targeting MTP, a critical enzyme with systemic effects. While its efficacy in lowering LDL-C is comparable to Lomitapide, its hepatotoxicity profile likely hindered progression to later-phase trials . In contrast, Lomitapide’s approval underscores the importance of patient stratification (e.g., homozygous familial hypercholesterolemia) to balance efficacy and safety. Statins, though less potent in refractory cases, remain preferable due to their established safety and broader indications.
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